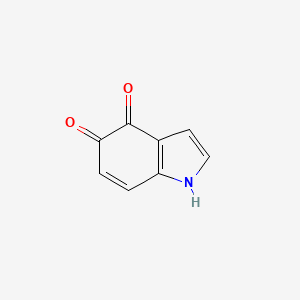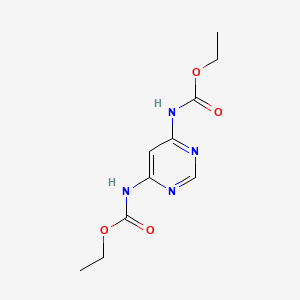
Diethyl pyrimidine-4,6-diyldicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl pyrimidine-4,6-diyldicarbamate is a chemical compound with the molecular formula C10H14N4O4. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl pyrimidine-4,6-diyldicarbamate typically involves the reaction of pyrimidine derivatives with diethyl carbonate under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction between pyrimidine-4,6-diol and diethyl carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl pyrimidine-4,6-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of pyrimidine-4,6-dicarboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups
Applications De Recherche Scientifique
Diethyl pyrimidine-4,6-diyldicarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of diethyl pyrimidine-4,6-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects on cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl pyrimidine-4,6-dicarboxylate
- Diethyl pyrimidine-2,4-diyldicarbamate
- Diethyl pyrimidine-4,6-diyldicarbamate analogs with different substituents
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
2852-13-3 |
|---|---|
Formule moléculaire |
C10H14N4O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
ethyl N-[6-(ethoxycarbonylamino)pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-9(15)13-7-5-8(12-6-11-7)14-10(16)18-4-2/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15,16) |
Clé InChI |
KLHJKQUUBHEJOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=NC=N1)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


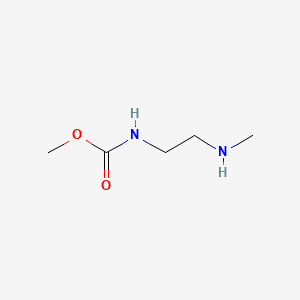
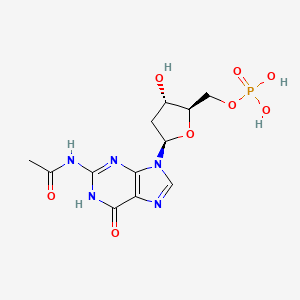
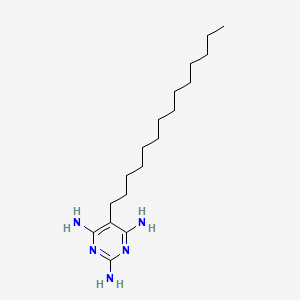
![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
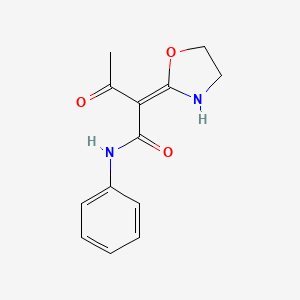
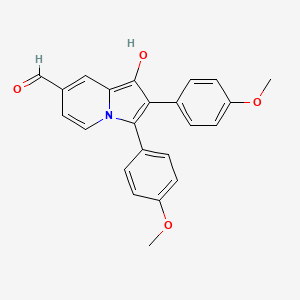
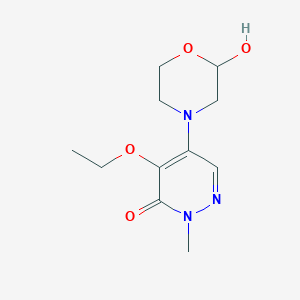
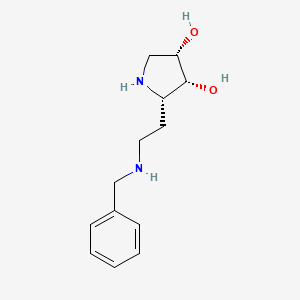
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)

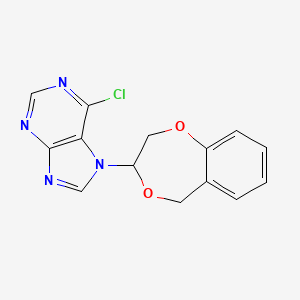
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

